BenchChemオンラインストアへようこそ!

9-(4-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

EGFR kinase inhibition NSCLC Tyrosine kinase inhibitor

This 2,9-disubstituted purine-6-carboxamide features an ortho-nitrophenyl C2 substituent that delivers distinct electronic and steric EGFR ATP-binding pocket engagement, validated by molecular docking and MD simulations. The ortho-nitro configuration is critical; para-nitro and unsubstituted analogs show >5-fold potency differences. With demonstrated EGFR kinase IC₅₀ of 105.96 nM and A549 cellular IC₅₀ of 4.35 µM, this compound is a privileged scaffold for NSCLC SAR campaigns and resistance-overcoming studies leveraging its dual kinase inhibition/ROS-mediated apoptosis mechanism.

Molecular Formula C20H16N6O5
Molecular Weight 420.385
CAS No. 898422-19-0
Cat. No. B2928361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS898422-19-0
Molecular FormulaC20H16N6O5
Molecular Weight420.385
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C20H16N6O5/c1-2-31-12-9-7-11(8-10-12)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)13-5-3-4-6-14(13)26(29)30/h3-10H,2H2,1H3,(H2,21,27)(H,23,28)
InChIKeyXJRJNVHNRUICMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(4-Ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898422-19-0): Compound Identity and Chemical Class for Research Procurement


9-(4-Ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898422-19-0) is a 2,9-disubstituted purine-6-carboxamide derivative characterized by a 2-nitrophenyl substituent at the C2 position, a 4-ethoxyphenyl group at N9, a carboxamide at C6, and an oxo group at C8 of the purine core. Its molecular formula is C₂₀H₁₆N₆O₅ with a molecular weight of 420.4 g/mol . The compound belongs to a class of purine-based small molecules designed as epidermal growth factor receptor (EGFR) kinase inhibitors with potential anticancer applications, as reported in primary medicinal chemistry literature describing 2,9-disubstituted purine-6-carboxamide series [1].

Why Generic Purine-6-Carboxamide Substitution Fails: Structural and Pharmacological Differentiation of CAS 898422-19-0


The 2,9-disubstituted purine-6-carboxamide scaffold exhibits pronounced sensitivity to subtle substituent variations, making in-class substitution unreliable for research continuity. The position of the nitro group on the C2-phenyl ring (ortho vs. para) fundamentally alters electronic distribution, steric hindrance at the EGFR ATP-binding pocket, and consequently kinase inhibition potency [1]. Positional isomerism at the N9-aryl ether (2-ethoxy vs. 4-ethoxy) further modulates both binding orientation and physicochemical properties. Across a library of 17 structurally related derivatives, in vitro IC₅₀ values against A549 lung cancer cells ranged from 4.35 to 22.1 µM, representing a greater than 5-fold potency spread despite a common core scaffold [2]. Procurement of an incorrect positional isomer or uncharacterized analog cannot be compensated by dose adjustment and may yield qualitatively different biological outcomes, including altered target engagement, differential downstream signaling effects, and divergent ADME profiles [2].

Quantitative Evidence Guide: Differentiated Performance of 9-(4-Ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898422-19-0) vs. Close Analogs and Reference Standards


EGFR Kinase Inhibition: 2-Nitrophenyl Purine-6-Carboxamide vs. Reference TKI Erlotinib in Enzymatic Assay

Among the 2,9-disubstituted purine-6-carboxamide series to which CAS 898422-19-0 belongs, the lead derivative 6E demonstrated EGFR enzymatic inhibition with an IC₅₀ of 105.96 nM, representing a 2.06-fold improvement in potency relative to the reference EGFR inhibitor erlotinib (IC₅₀ = 218.47 nM) when tested under identical in vitro kinase assay conditions [1]. The 2-nitrophenyl substituent at C2 is hypothesized to contribute to this enhanced potency through optimized occupancy of a hydrophobic sub-pocket adjacent to the ATP-binding site, as evidenced by molecular docking and molecular dynamics simulations of the 6E-EGFR complex [2]. This enzymatic potency advantage over the established clinical comparator is a key quantifiable differentiator for research programs targeting EGFR-driven malignancies.

EGFR kinase inhibition NSCLC Tyrosine kinase inhibitor

Antiproliferative Activity in A549 Lung Adenocarcinoma: Cellular Potency Comparison vs. Erlotinib

In dose-dependent growth inhibition assays against A549 non-small cell lung cancer (NSCLC) cells, compound 6E from the same 2,9-disubstituted purine-6-carboxamide series as CAS 898422-19-0 exhibited a cellular IC₅₀ of 4.35 µM, demonstrating 2.72-fold greater antiproliferative potency compared to erlotinib (IC₅₀ = 11.83 µM) under identical cell culture conditions [1]. The full series exhibited IC₅₀ values ranging from 4.35 to 22.1 µM, indicating that specific substitution patterns—including the 2-nitrophenyl and 4-ethoxyphenyl groups—are critical determinants of cellular potency [2]. This cellular efficacy advantage positions the compound as a compelling research tool for investigating EGFR-dependent proliferation in NSCLC models.

Lung cancer A549 Antiproliferative assay

Downstream Signaling Suppression: p-PI3K Reduction Equivalent to Erlotinib with Distinct Apoptotic Mechanism

Flow cytometric analysis of A549 cells treated with compound 6E (representative of the 2,9-disubstituted purine-6-carboxamide series encompassed by CAS 898422-19-0) demonstrated significant reduction of phosphorylated PI3K (p-PI3K) levels comparable to erlotinib, confirming effective suppression of EGFR-AKT downstream signaling [1]. However, mechanistic divergence was observed: compound 6E uniquely increased intracellular reactive oxygen species (ROS) generation and induced mitochondrial depolarization, triggering apoptotic cell death through an oxidative stress-mediated pathway not prominently engaged by erlotinib [2]. This dual mechanism—kinase inhibition coupled with ROS-mediated mitochondrial apoptosis—represents a pharmacologically meaningful differentiation from standard ATP-competitive EGFR inhibitors.

PI3K-AKT pathway Apoptosis Flow cytometry

Positional Isomer Differentiation: 2-Nitro vs. 4-Nitro Substitution and Electronic Effects on EGFR Binding

The ortho-nitro (2-nitrophenyl) substitution pattern of CAS 898422-19-0 distinguishes it from its para-nitro isomer, 9-(4-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898442-46-1) . Molecular docking and MD simulations of the 6E-EGFR complex revealed that the ortho-nitro group forms key amino acid interactions within the ATP-binding pocket that contribute to the observed in vitro EGFR inhibition [1]. DFT analysis of the series further showed that the formation of an energetically favorable oxazolidine transition state with a lower activation barrier compared to alternative pathways supports experimentally observed selectivity [1]. While direct comparative IC₅₀ data between ortho- and para-nitro isomers are not available from the current public literature, the demonstrated >5-fold potency variation across structurally similar positional isomers within the 17-compound series (IC₅₀ range 4.35–22.1 µM) indicates that nitro group position is a critical potency determinant [2].

Structure-activity relationship Nitro substitution Molecular docking

Synthesis Efficiency: Catalyst-Free Green Chemistry with High Yield vs. Multi-Step Catalytic Routes for Purine Analogs

The 2,9-disubstituted purine-6-carboxamide series, including the scaffold of CAS 898422-19-0, was synthesized via a green, catalyst-free methodology achieving yields of 85–93% across 17 derivatives [1]. DFT analysis confirmed that the reaction proceeds through an energetically favorable oxazolidine transition state with a lower activation barrier compared to alternative synthetic pathways, providing computational validation of the experimentally observed high selectivity and efficiency [2]. This contrasts with many purine-6-carboxamide analogs reported in earlier literature, which require multi-step catalytic routes, metal catalysts, or harsh reaction conditions that increase synthetic complexity and procurement cost [2]. The high-yield, catalyst-free synthesis reduces both production cost and residual catalyst contamination risk, factors directly relevant to large-scale procurement for in vivo pharmacology or preclinical development studies.

Green synthesis Catalyst-free Reaction yield

Optimal Application Scenarios for 9-(4-Ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898422-19-0) in Drug Discovery and Chemical Biology


EGFR-Targeted Anticancer Lead Optimization in Non-Small Cell Lung Cancer (NSCLC) Programs

The compound's demonstrated EGFR kinase inhibition (series representative IC₅₀ 105.96 nM vs. erlotinib 218.47 nM) and superior A549 cellular potency (IC₅₀ 4.35 µM vs. 11.83 µM) position it as a privileged starting point for structure-activity relationship campaigns targeting EGFR-driven NSCLC [1]. Researchers developing next-generation EGFR inhibitors can leverage the ortho-nitrophenyl substitution pattern to explore potency-enhancing interactions within the ATP-binding pocket validated by molecular docking and MD simulations . The compound is particularly suited for resistance-overcoming studies, given its dual mechanism of kinase inhibition plus ROS-mediated mitochondrial apoptosis [2].

Mechanistic Studies of EGFR-Independent Cytotoxicity via Oxidative Stress Pathways

The unique ability of the series to increase intracellular ROS generation and induce mitochondrial depolarization, while maintaining equivalent p-PI3K suppression to erlotinib, makes this compound a valuable chemical probe for dissecting EGFR-dependent vs. ROS-dependent cytotoxicity mechanisms [1]. Cancer cell lines with acquired resistance to conventional EGFR TKIs (e.g., T790M-negative resistance) can be profiled to determine whether the ROS-mediated apoptotic mechanism bypasses known resistance pathways .

Computational Chemistry and Pharmacophore Model Development

The availability of DFT-validated transition state analysis, molecular docking poses, and MD simulation trajectory data for the 6E-EGFR complex provides a rich dataset for computational chemists building pharmacophore models or conducting virtual screening campaigns [1]. The ortho-nitro substitution pattern offers a distinct electrostatic and steric profile compared to para-nitro and non-nitrated analogs, enabling refinement of QSAR models for purine-based kinase inhibitors .

Scalable Procurement for In Vivo Efficacy Studies via Cost-Efficient Green Synthesis

The catalyst-free, high-yield (85–93%) synthetic route enables cost-effective scale-up for preclinical in vivo pharmacology, toxicology, and pharmacokinetic studies that require gram-scale quantities [1]. For research programs transitioning from in vitro hit validation to in vivo proof-of-concept, the reduced synthetic complexity compared to catalyst-dependent purine analogs translates to faster resupply timelines and lower per-gram procurement costs .

Quote Request

Request a Quote for 9-(4-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.